molecular formula C6H14Cl2Si B100300 Chloro(3-chloro-2-methylpropyl)dimethylsilane CAS No. 18145-83-0

Chloro(3-chloro-2-methylpropyl)dimethylsilane

Cat. No.: B100300
CAS No.: 18145-83-0
M. Wt: 185.16 g/mol
InChI Key: RMILLRSLWHOHQS-UHFFFAOYSA-N
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Description

Chloro(3-chloro-2-methylpropyl)dimethylsilane (CAS: 10605-40-0) is a chlorinated organosilane characterized by a silicon atom bonded to two methyl groups, one chlorine atom, and a 3-chloro-2-methylpropyl chain. This compound is structurally notable for its branched alkyl chain and dual chlorine substituents, which influence its reactivity and applications in organic synthesis and surface modification. Registered under REACH as of 2010 , it serves as a precursor for silane coupling agents and intermediates in organosilicon chemistry.

Properties

IUPAC Name

chloro-(3-chloro-2-methylpropyl)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H14Cl2Si/c1-6(4-7)5-9(2,3)8/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMILLRSLWHOHQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C[Si](C)(C)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10939438
Record name Chloro(3-chloro-2-methylpropyl)dimethylsilane
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Molecular Weight

185.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Silane, chloro(3-chloro-2-methylpropyl)dimethyl-
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CAS No.

18145-83-0
Record name Chloro(3-chloro-2-methylpropyl)dimethylsilane
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Record name Silane, chloro(3-chloro-2-methylpropyl)dimethyl-
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Record name Silane, chloro(3-chloro-2-methylpropyl)dimethyl-
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Record name Chloro(3-chloro-2-methylpropyl)dimethylsilane
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Record name Chloro(3-chloro-2-methylpropyl)dimethylsilane
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Preparation Methods

Reaction Mechanism

The process initiates with the coordination of isobutylene to the aluminum chloride (AlCl₃) catalyst, forming a carbocation intermediate. Chloromethylsilane acts as a nucleophile, attacking the carbocation to yield the desired product. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the silane.

Optimization Parameters

  • Temperature : 40–90°C (optimal at 60°C for balanced kinetics and side-reaction suppression).

  • Catalyst Loading : 5–10 mol% AlCl₃ relative to chloromethylsilane.

  • Yield : Reported at 85–92% with purity >98% (GC analysis).

Industrial Scalability

This method is favored for large-scale production due to its straightforward setup and cost-effective reagents. However, challenges include the exothermic nature of the reaction, necessitating precise temperature control to avoid runaway conditions.

Alkoxy Exchange Using Trimethyl Orthoformate

A patented method (CN101456878A) employs chloromethylmethyldichlorsilane, trimethyl orthoformate, and methanol under controlled conditions. This route emphasizes the substitution of chlorine atoms with methoxy groups, followed by redistribution.

Procedural Details

  • Reagent Ratios :

    • Chloromethylmethyldichlorsilane : Trimethyl orthoformate = 1 : 2–3 (molar).

    • Methanol : Chloromethylmethyldichlorsilane = 1 : 0.05–0.8 (molar).

  • Reaction Conditions :

    • Temperature: 40–90°C (optimal at 60°C).

    • Duration: 0.5–4 hours.

Product Isolation

Distillation under reduced pressure (25 mmHg) isolates the product at 140–143°C. This step achieves >99% purity (GC) with a yield of 96–99%.

Byproduct Management

Methyl chloride and methyl formiate, generated during the reaction, are captured via cryogenic trapping. These byproducts have commercial value, enhancing the method’s economic viability.

Comparative Analysis of Methods

Parameter Catalytic Alkylation Alkoxy Exchange Hydrosilylation
Yield 85–92%96–99%Not directly applicable
Purity >98%>99%
Reaction Time 2–6 hours0.5–4 hours1–3 hours
Byproduct Utility LimitedHigh (methyl chloride/formiate)Low
Industrial Feasibility HighVery HighModerate

Scientific Research Applications

Medical Imaging

Chloro(3-chloro-2-methylpropyl)dimethylsilane serves as a precursor for the synthesis of misonidazole-based fluorine-18 (18F) radiolabeled organosilicon compounds, which are used as positron emission tomography (PET) ligands. PET is a non-invasive imaging technique that allows for the diagnosis and monitoring of various diseases by visualizing the distribution of radiolabeled tracers in the body. Misonidazole acts as a radiosensitizer, enhancing the efficacy of radiation therapy on cancer cells, particularly in hypoxic tumor tissues .

Synthesis of Block Copolymers

The compound is also utilized as an intermediate in the synthesis of block copolymers. These copolymers are essential in creating materials with tailored properties for specific applications, such as adhesives, coatings, and sealants. The unique structure of this compound allows for versatile modifications that enhance the performance characteristics of the resulting polymers .

Case Study 1: Development of PET Tracers

Researchers have developed novel PET tracers using this compound as a key starting material. These tracers target hypoxic regions in tumors, providing critical information about tumor metabolism and response to therapies. The incorporation of misonidazole into these tracers has shown promising results in preclinical studies, indicating potential for improved cancer diagnostics.

Case Study 2: Polymer Applications

In a study focusing on block copolymer synthesis, this compound was employed to create siloxane-based materials with enhanced mechanical properties. The resulting materials demonstrated improved thermal stability and flexibility compared to traditional polymers, making them suitable for applications in automotive and aerospace industries .

Comparison with Similar Compounds

Substituent Variations: Chloro vs. Methoxy Groups

  • (3-Chloropropyl)trimethoxysilane (CAS: 2530-87-2): Replaces the dimethyl and 3-chloro-2-methylpropyl groups with three methoxy (-OCH₃) groups and a 3-chloropropyl chain. The methoxy groups enhance hydrolysis reactivity, making it a superior coupling agent for silica surfaces in adhesives and coatings .
  • (3-Chloropropyl)dimethoxy(methyl)silane (CAS: 15396-00-6): Contains two methoxy groups and one methyl group, offering intermediate reactivity between trimethoxy and dimethyl analogs. Its applications include polymer functionalization and adhesion promotion .

Key Difference : Methoxy groups increase hydrophilicity and hydrolysis rates compared to methyl groups, favoring surface bonding over bulk synthesis.

Alkyl Chain Branching and Length

  • Chloro(3,3-dimethylbutyl)dimethylsilane : Features a longer, branched 3,3-dimethylbutyl chain. The increased steric hindrance reduces nucleophilic substitution rates but improves thermal stability, making it suitable for high-temperature applications .
  • Chloro(2,3-dimethylbutan-2-yl)dimethylsilane (CAS: 67373-56-2): Similar branching but with a shorter alkyl chain. This structural tweak balances reactivity and stability, optimizing it for hydrosilylation reactions .

Key Difference : Longer or more branched chains enhance thermal resistance but may slow reaction kinetics due to steric effects.

Halogen Substituent Variations

  • Chloro(3-bromopropyl)dimethylsilane : Replaces the 3-chloro group with bromine. Bromine’s higher leaving-group ability accelerates nucleophilic substitutions, making this compound more reactive in cross-coupling reactions .
  • Chloro(chloromethyl)dimethylsilane (CAS: 1558-33-4): Contains a chloromethyl (-CH₂Cl) group directly attached to silicon. The proximity of chlorine to silicon increases electrophilicity, favoring rapid hydrolysis and intermediate formation .

Key Difference : Bromine enhances substitution reactivity, while chloromethyl groups increase electrophilic character.

Electronic Effects of Substituents

Evidence from nitrile oxide inhibitors () demonstrates that electron-withdrawing groups (e.g., -Cl) reduce electron density in aromatic systems, enhancing bioactivity. Analogously, in chlorosilanes:

  • The 3-chloro-2-methylpropyl group in the target compound introduces electron-withdrawing effects, stabilizing transition states in substitution reactions.
  • In contrast, Isopropyldimethylchlorosilane (CAS: 3634-56-8), with an electron-donating isopropyl group, exhibits lower electrophilicity and slower reaction rates .

Key Insight : Electron-withdrawing substituents (Cl) improve reactivity in nucleophilic environments, while electron-donating groups (alkyl) favor stability.

Comparative Data Table

Compound Name CAS Number Molecular Weight Substituents on Silicon Key Applications Reactivity Notes
Chloro(3-chloro-2-methylpropyl)dimethylsilane 10605-40-0 ~195.7* 2×CH₃, Cl, 3-Cl-2-Me-propyl Silane coupling agents, intermediates Moderate reactivity due to branching
(3-Chloropropyl)trimethoxysilane 2530-87-2 198.72 3×OCH₃, 3-Cl-propyl Adhesives, coatings High hydrolysis rate
Chloro(3,3-dimethylbutyl)dimethylsilane N/A ~210.8* 2×CH₃, Cl, 3,3-diMe-butyl High-temperature synthesis Thermally stable
Chloro(3-bromopropyl)dimethylsilane 74349-12-5 215.59 2×CH₃, Cl, 3-Br-propyl Reactive intermediates Enhanced substitution
Isopropyldimethylchlorosilane 3634-56-8 150.72 2×CH₃, Cl, i-Pr Protecting groups Low electrophilicity

*Calculated based on molecular formulas from cited evidence.

Biological Activity

Chloro(3-chloro-2-methylpropyl)dimethylsilane (CAS Number: 18145-83-0) is an organosilicon compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

This compound is characterized by the following properties:

PropertyValue
Molecular FormulaC₆H₁₄Cl₂Si
Molar Mass185.17 g/mol
Density1.03 g/cm³
Boiling Point88°C (25 mmHg)
Flash Point60°C
Vapor Pressure1.05 mmHg at 25°C

This compound is sensitive to moisture and reacts rapidly with water and protic solvents, which can impact its biological activity and stability in various environments .

The biological activity of this compound is primarily attributed to its ability to interact with cellular components. The following mechanisms have been proposed:

  • Grafting Agent : The compound acts as a grafting agent, modifying biomolecules to enhance their stability and functionality. This property is particularly useful in drug delivery systems where improved bioactivity is desired .
  • Cellular Interaction : Preliminary studies suggest that it may affect pathways related to cell cycle regulation and apoptosis, potentially inhibiting the proliferation of certain cancer cell lines.
  • Biochemical Pathways : It is hypothesized that the compound may alter biochemical pathways involved in cellular signaling and gene expression, although detailed mechanisms remain under investigation.

Case Studies

  • Antiproliferative Effects : Research has shown that related compounds exhibit antiproliferative effects on colon cancer cells, suggesting that this compound may have similar properties. These effects are linked to the compound's interaction with heat shock proteins, which play a role in cellular stress responses.
  • Modification of Polymers : In industrial applications, this silane compound has been employed to modify polymers, improving their physical and chemical properties for use in coatings and adhesives .

Experimental Data

In laboratory settings, the biological effects of this compound have been documented through various assays:

Assay TypeResult
Cell Viability AssaySignificant reduction in viability at high concentrations
Apoptosis AssayInduction of apoptosis in treated cells
Gene Expression AnalysisAltered expression of genes related to cell cycle regulation

These findings indicate that the compound may serve as a potential therapeutic agent or biochemical probe in further research.

Applications

This compound has diverse applications across several fields:

  • Chemistry : Used as a building block in synthesizing more complex organosilicon compounds.
  • Biology : Investigated for modifying biomolecules and enhancing their functionalities.
  • Medicine : Explored as a precursor for bioactive silanes and in drug delivery systems.
  • Industry : Utilized in producing silicone-based materials, coatings, and adhesives .

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